molecular formula C16H17NOS B5037485 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

Cat. No.: B5037485
M. Wt: 271.4 g/mol
InChI Key: CMPPUMAJEZUJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-5-methylthiophene, the thiophene ring is constructed through a series of reactions including halogenation and subsequent substitution reactions.

    Naphthalene Moiety Introduction: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where the thiophene derivative reacts with a naphthalene compound in the presence of a Lewis acid catalyst like aluminum chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the thiophene ring and the amine group of the naphthalene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Thiophene derivatives with various substituents

Scientific Research Applications

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is unique due to its specific combination of a thiophene ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-11-9-10-15(19-11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,9-10,14H,4,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPUMAJEZUJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.